4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Overview
Description
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have shown affinity for alpha1-adrenergic receptors, indicating potential interactions with these targets . The interaction likely involves binding to these receptors, potentially leading to changes in cellular signaling and function .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous pathways related to neurological conditions, cardiac function, and smooth muscle contraction .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles, with some showing acceptable profiles for further investigation .
Result of Action
Given the potential interaction with alpha1-adrenergic receptors, it’s plausible that the compound could influence processes such as smooth muscle contraction and various neurological functions .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has been found to interact with the oxidoreductase enzyme, with the enzyme-inhibitor complex being stabilized by hydrophobic interactions . This interaction suggests that the compound may play a role in redox reactions within the cell.
Cellular Effects
The compound has shown significant antibacterial and antifungal activity, suggesting that it can influence cellular processes in these organisms
Molecular Mechanism
Its interaction with the oxidoreductase enzyme suggests that it may act as an enzyme inhibitor, potentially altering gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzoyl chloride to form the benzothiazole core. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Reduction: Formation of 4-methoxy-2-[4-(2-phenoxybenzyl)piperazin-1-yl]-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific structural features, such as the methoxy and phenoxy groups, which contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-21-12-7-13-22-23(21)26-25(32-22)28-16-14-27(15-17-28)24(29)19-10-5-6-11-20(19)31-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIXMROAFNYFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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